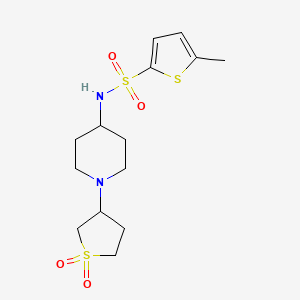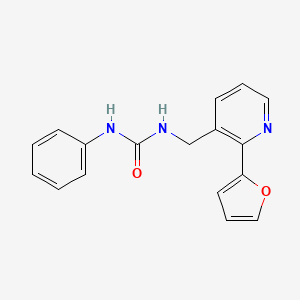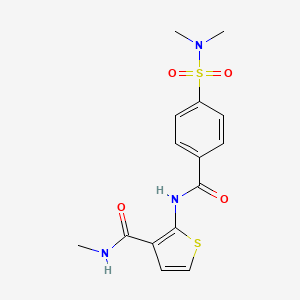
2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a thiophene group, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a benzamido group, which is derived from benzoic acid and contains an amide functional group .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including NMR, IR, and mass spectrometry. The presence of specific functional groups can often be inferred from these spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
The chemical compound has been explored in the synthesis and characterization of various polyamides and poly(amide-imide)s. For instance, its derivatives were used in the direct poly-condensation with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, resulting in polymers with high thermal stability and solubility in aprotic polar solvents such as dimethylsulfoxide and NMP (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Crystal Structure and Molecular Interactions
Research into the crystal structures of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, has revealed insights into their supramolecular aggregation, controlled by combinations of π–π interactions and weak C–H···O hydrogen bonding (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Medicinal Chemistry: Endothelin Receptor Antagonists
In medicinal chemistry, similar compounds have been identified as potent and selective small molecule ETA receptor antagonists. The structure-activity relationships of these compounds, including modifications to the aryl group, have been extensively studied, highlighting their potential therapeutic applications (Wu, Chan, Stavros, Raju, Okun, & Castillo, 1997).
Biomineralization Studies
In the context of biomineralization, carboxylate-containing polyamides synthesized from related compounds have been studied for their ability to bind calcium ions. This research provides valuable insights into the role of these polymers in the biomineralization of calcium carbonate, which could have implications for biomaterials science (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).
Anticonvulsant Activity
In the field of neuropharmacology, derivatives of this compound have been investigated for their anticonvulsant activity. Studies have explored the effects of structural modifications on their efficacy in animal models, contributing to the development of new anticonvulsant drugs (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-16-14(20)12-8-9-23-15(12)17-13(19)10-4-6-11(7-5-10)24(21,22)18(2)3/h4-9H,1-3H3,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQCFLGALMXEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)
![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)
![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)
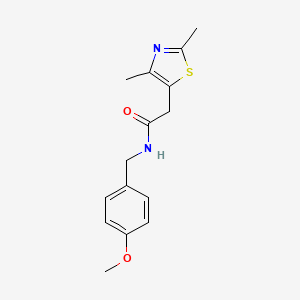

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2870894.png)
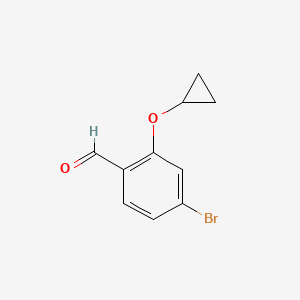
![3'-(3-Chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2870896.png)
